molecular formula C10H22N4O2 B14345103 Oxalic acid, bis(2-butylhydrazide) CAS No. 93786-61-9

Oxalic acid, bis(2-butylhydrazide)

Cat. No.: B14345103
CAS No.: 93786-61-9
M. Wt: 230.31 g/mol
InChI Key: DHQYCDLDXLVVFX-UHFFFAOYSA-N
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Description

Oxalic acid, bis(2-butylhydrazide) is an organic compound with the chemical formula C10H22N4O2 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2-butylhydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-butylhydrazide) typically involves the reaction of oxalic acid with 2-butylhydrazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-butylhydrazide) are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Oxalic acid, bis(2-butylhydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxalic acid and other byproducts.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxalic acid and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted hydrazide groups.

Scientific Research Applications

Oxalic acid, bis(2-butylhydrazide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of oxalic acid, bis(2-butylhydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of biochemical processes.

Comparison with Similar Compounds

    Oxalic Acid: The parent compound, with a simpler structure and different chemical properties.

    Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium Oxalate: A salt of oxalic acid with different applications.

Uniqueness: Oxalic acid, bis(2-butylhydrazide) is unique due to the presence of the 2-butylhydrazide groups, which impart distinct chemical and biological properties

Properties

CAS No.

93786-61-9

Molecular Formula

C10H22N4O2

Molecular Weight

230.31 g/mol

IUPAC Name

1-N',2-N'-dibutylethanedihydrazide

InChI

InChI=1S/C10H22N4O2/c1-3-5-7-11-13-9(15)10(16)14-12-8-6-4-2/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

DHQYCDLDXLVVFX-UHFFFAOYSA-N

Canonical SMILES

CCCCNNC(=O)C(=O)NNCCCC

Origin of Product

United States

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